N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide
Description
N-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl group at position 1 and a naphthalene-2-carboxamide substituent at position 3. The pyrazolo[3,4-d]pyrimidine core is a heterocyclic scaffold widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with enzymes like kinases and phosphodiesterases .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O2/c23-17-7-9-18(10-8-17)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERURCQZXRSBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core . This intermediate can be further reacted with naphthalene-2-carboxylic acid chloride to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide exhibit potent anticancer activity. They have been shown to inhibit various cancer cell lines through mechanisms such as:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression. Kinases are critical in regulating cellular functions; their dysregulation often leads to cancerous growth.
- Cytotoxicity : Studies have demonstrated significant cytotoxic effects against human cancer cell lines like HepG2 (liver cancer) and MCF7 (breast cancer) .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. Pyrazolo[3,4-d]pyrimidines have been associated with the modulation of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a valuable building block for the synthesis of more complex therapeutic agents. Its structural features allow for modifications that can enhance biological activity or target specificity.
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
Material Science
It can be utilized in the development of new materials with specific chemical properties. The incorporation of fluorinated groups often leads to enhanced stability and performance in materials science applications.
Chemical Processes
In industrial chemistry, this compound may be used as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) makes it a versatile building block .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of HepG2 cells with IC50 values indicating potent cytotoxicity. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models when treated with pyrazolo[3,4-d]pyrimidine derivatives. |
| Study C | Kinase Inhibition | Identified specific kinases inhibited by the compound leading to decreased tumor growth in xenograft models. |
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Methoxy groups (e.g., in ) correlate with antibacterial activity, likely due to improved solubility and membrane penetration . Benzothiazole and thiadiazole substituents () are associated with anticancer activity, possibly through DNA intercalation or kinase inhibition .
Metabolic Stability :
- Fluorine at the 4-position of the phenyl ring (common across all analogues) reduces oxidative metabolism, extending half-life in vivo .
Physicochemical Properties :
- The target compound’s higher molecular weight (~437 vs. 389–419 for others) may reduce solubility but improve target affinity.
Functional Analogues with Naphthalenecarboxamide Moieties
Table 2: Naphthalenecarboxamide Derivatives and Their Activities
Key Observations:
Naphthalene-2-carboxamide derivatives exhibit diverse bioactivities, including antimycobacterial and antiviral effects, depending on the core scaffold .
The target compound’s pyrazolo[3,4-d]pyrimidine core differentiates it from oxadiazole or simple naphthalene derivatives, likely directing its activity toward kinase or phosphodiesterase targets rather than microbial enzymes .
Research Findings and Implications
- Synthetic Accessibility: Pyrazolo[3,4-d]pyrimidines are synthesized via cyclocondensation of active methylene compounds with hydrazonoyl halides, as demonstrated in . The naphthalene-2-carboxamide group can be introduced via amide coupling .
- Optimization Opportunities :
- Replace the naphthalene group with smaller aromatic rings (e.g., benzothiazole) to balance solubility and activity.
- Introduce polar substituents (e.g., hydroxyl, amine) to improve pharmacokinetics .
Biological Activity
N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide is a complex organic compound that has garnered significant attention due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core that is critical for its biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets.
The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. It is known to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit kinases like BRAF(V600E) and EGFR, which are crucial in tumorigenesis .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. A notable study reported a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines when treated with related pyrazolo derivatives .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. Compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes leading to cell lysis .
Case Study 1: Antitumor Efficacy
A recent study investigated the efficacy of pyrazolo derivatives against HepG2 and MCF-7 cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of related compounds in a murine model of inflammation. Treatment with these compounds resulted in a marked decrease in edema and inflammatory markers compared to control groups. This underscores their potential as therapeutic agents for inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
